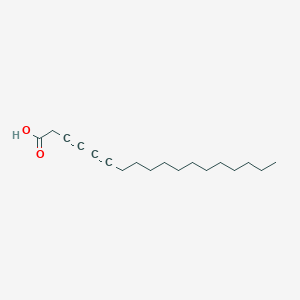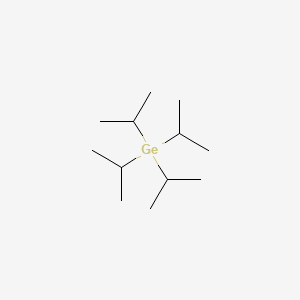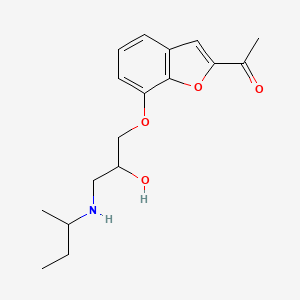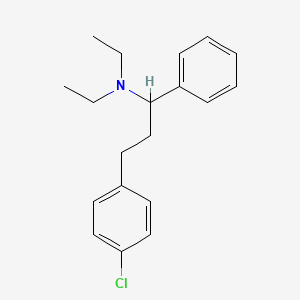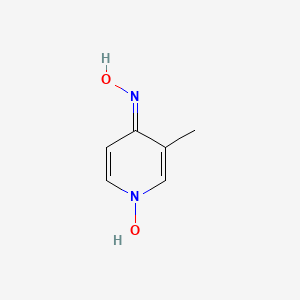
3-Methyl-4-hydroxyaminopyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-hydroxyaminopyridine 1-oxide is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the third position, a hydroxyamino group at the fourth position, and an oxide group at the first position of the pyridine ring. These functional groups confer unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-hydroxyaminopyridine 1-oxide typically involves the nitration of 3-methylpyridine followed by reduction and subsequent oxidation. The nitration step introduces a nitro group at the fourth position, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
3-Methyl-4-hydroxyaminopyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to undergo substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Hydroxyaminopyridine 1-oxide: Lacks the methyl group at the third position.
3-Methylpyridine 1-oxide: Lacks the hydroxyamino group at the fourth position.
4-Nitropyridine 1-oxide: Contains a nitro group instead of a hydroxyamino group.
Uniqueness
3-Methyl-4-hydroxyaminopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methyl group and a hydroxyamino group on the pyridine ring allows for a wide range of chemical transformations and interactions with biological targets.
特性
CAS番号 |
14070-03-2 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
(NE)-N-(1-hydroxy-3-methylpyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-5-4-8(10)3-2-6(5)7-9/h2-4,9-10H,1H3/b7-6+ |
InChIキー |
AKNBNECJPXGYCF-VOTSOKGWSA-N |
異性体SMILES |
CC\1=CN(C=C/C1=N\O)O |
正規SMILES |
CC1=CN(C=CC1=NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


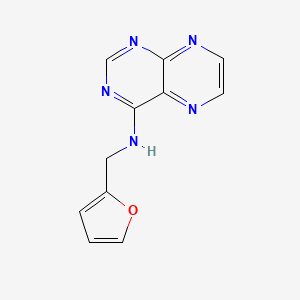
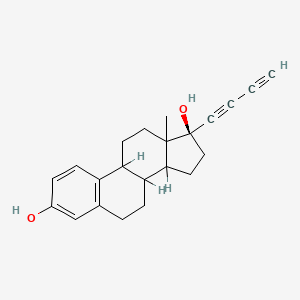
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
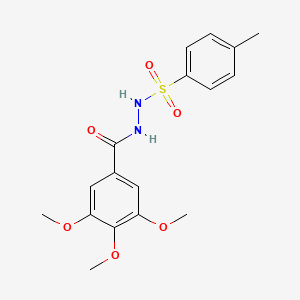
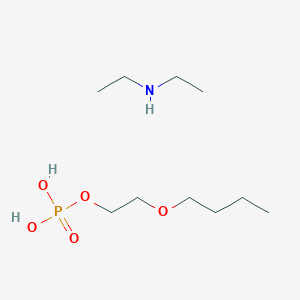

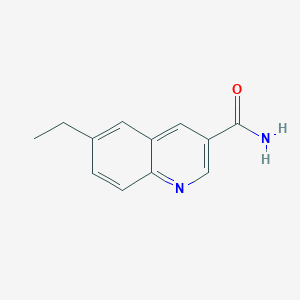
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
